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molecular formula C11H7Cl2NO3 B8468746 Methyl 5-chloro-3-(4-chlorophenyl)isoxazole-4-carboxylate

Methyl 5-chloro-3-(4-chlorophenyl)isoxazole-4-carboxylate

Cat. No. B8468746
M. Wt: 272.08 g/mol
InChI Key: YIEDNANUHBKMCZ-UHFFFAOYSA-N
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Patent
US08354436B2

Procedure details

A suspension of methyl 3-(4-chlorophenyl)-5-oxo-4,5-dihydroisoxazole-4-carboxylate (518 mg, 2.04 mmol; building block is commercially available) in POCl3 (3 mL) was cooled to 0-5° C., and upon stirring, Et3N (0.3 mL) was added dropwise. The resulting mixture was heated to 100-110° C. and stirred at this temperature for 2-2.5 h, cooled to room temperature, poured into iced water and neutralized with aqueous NaOH (10%). The product was extracted with ether and purified by column chromatography (hexane:EtOAc 25:2) to give 320 mg of a yellow solid. Yield 57%. 1H NMR (DMSO-D6, CCl4): 3.79 (3H, s, OCH3), 7.50 (2H, AB-syst., CH-arom.), 7.65 (2H, AB-syst., CH-arom.).
Name
methyl 3-(4-chlorophenyl)-5-oxo-4,5-dihydroisoxazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]([C:13]([O:15][CH3:16])=[O:14])[C:11](=O)[O:10][N:9]=2)=[CH:4][CH:3]=1.CCN(CC)CC.O.[OH-].[Na+].O=P(Cl)(Cl)[Cl:30]>>[Cl:30][C:11]1[O:10][N:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[C:12]=1[C:13]([O:15][CH3:16])=[O:14] |f:3.4|

Inputs

Step One
Name
methyl 3-(4-chlorophenyl)-5-oxo-4,5-dihydroisoxazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NOC(C1C(=O)OC)=O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
upon stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 100-110° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 2-2.5 h
Duration
2.25 (± 0.25) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (hexane:EtOAc 25:2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NO1)C1=CC=C(C=C1)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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